molecular formula C27H27N5O2S B2827536 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203325-44-3

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2827536
CAS No.: 1203325-44-3
M. Wt: 485.61
InChI Key: NRFBOZKGKUDDPG-UHFFFAOYSA-N
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Description

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazin-4(5H)-one derivative characterized by three key substituents:

  • 2-Piperidin-1-yl group: Enhances solubility and modulates steric effects.
  • 5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl) side chain: Introduces conformational flexibility and hydrogen-bonding capacity via the oxoethyl and dihydroquinoline moieties.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive thiazolo[4,5-d]pyridazin-4(5H)-ones reported in the literature .

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c33-22(31-17-9-13-19-10-5-6-14-21(19)31)18-32-26(34)24-25(23(29-32)20-11-3-1-4-12-20)35-27(28-24)30-15-7-2-8-16-30/h1,3-6,10-12,14H,2,7-9,13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFBOZKGKUDDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thiazolopyridazine core, followed by the introduction of the quinoline and piperidine moieties. Key steps might include:

    Formation of the Thiazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thioamides under acidic or basic conditions.

    Introduction of the Quinoline Moiety: This step may involve nucleophilic substitution reactions where the quinoline derivative is introduced to the thiazolopyridazine core.

    Attachment of the Piperidine Ring: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the functional groups, leading to reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline analogs.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazolo[4,5-d]pyridazinone compounds may possess anticancer properties. The specific mechanisms often involve the inhibition of key enzymes or pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities. For instance, derivatives with thiazole structures have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth .
  • Anti-inflammatory Effects : Some studies have indicated that compounds within this class can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

  • Anticancer Studies : A study published in MDPI demonstrated that certain substituted thiazolo-pyridazinone derivatives exhibited potent cytotoxic effects against human leukemia cell lines (HL60, K562) with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Evaluation : Research has shown that thiazolo[3,2-b]-1,2,4-triazine derivatives display significant antibacterial activity against Escherichia coli, with some compounds achieving IC50 values as low as 0.91 μM .
  • Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may interact with specific molecular targets such as enzymes or receptors involved in disease processes, leading to a cascade of biochemical events that mediate their therapeutic effects .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerPotential to inhibit cancer cell proliferation; effective against leukemia
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The exact mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific biological target. Generally, compounds with quinoline and piperidine moieties can interact with various molecular targets, including enzymes, receptors, and ion channels. The thiazolopyridazine core might enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold is shared among analogs, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID 7-Position 2-Position 5-Position Key Properties/Activities
Target Compound Phenyl Piperidin-1-yl 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl Hypothesized enhanced solubility and receptor affinity due to piperidine and dihydroquinoline groups.
7-Phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one Phenyl Pyrrolidin-1-yl Unsubstituted Synthesized via alkylation; pyrrolidine’s smaller ring may reduce steric hindrance compared to piperidine.
7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one 2-Furyl Pyrrolidin-1-yl N-substituted chloroacetamides Demonstrated analgesic activity in vivo; furyl group may enhance metabolic stability.
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one 2-Thienyl Piperidin-1-yl Unsubstituted Higher molecular weight (318.42 g/mol) due to thienyl; sulfur atom may improve lipophilicity.
Key Observations:
  • 7-Position : The phenyl group in the target compound may favor aromatic stacking interactions over the electron-rich furyl or thienyl groups in analogs .
  • 5-Position: The dihydroquinoline-oxoethyl side chain in the target compound is unique, offering hydrogen-bond donors/acceptors absent in other analogs .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely >400 g/mol (estimated from similar structures), exceeding analogs like ’s compound (318.42 g/mol) .

Biological Activity

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS No. 1203325-44-3) is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C27H27N5O2S
  • Molecular Weight : 485.6 g/mol
  • Structure : The compound features a thiazolo-pyridazinone core with a piperidine moiety and a quinoline derivative, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the thiazolo[4,5-d]pyridazin framework facilitates binding to various receptors and enzymes involved in cancer progression and neurodegenerative conditions.

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in cancerous cells through the modulation of apoptotic pathways, particularly by increasing the Bax/Bcl-2 ratio and activating caspases .
  • Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the inhibition of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids that play a role in neuroprotection .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Activity Cell Line/Model Effect Observed Reference
CytotoxicityMCF-7 (breast cancer)Induced cell cycle arrest at S and G2/M phases
CytotoxicityHepG2 (liver cancer)Increased Bax/Bcl-2 ratio; activated caspase 9
NeuroprotectionRat modelsReduced allodynia and hyperalgesia
Enzyme InhibitionFAAHIncreased levels of anandamide; potential analgesic effects

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Anticancer Properties : In vitro assays demonstrated that treatment with the compound resulted in significant cytotoxic effects against MCF-7 and HepG2 cells. The mechanism was linked to cell cycle arrest and apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .
  • Neuropharmacological Investigation : Research involving animal models indicated that the compound could alleviate pain responses associated with neuropathic conditions. The inhibition of FAAH suggests a dual role in both pain modulation and neuroprotection .

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